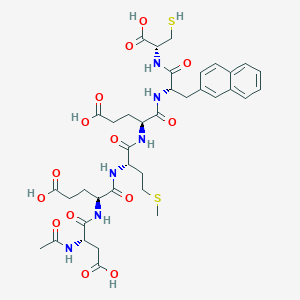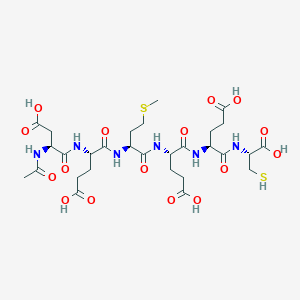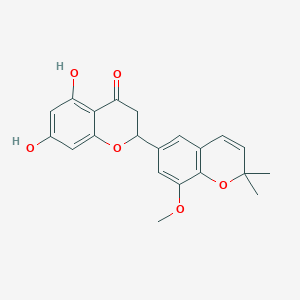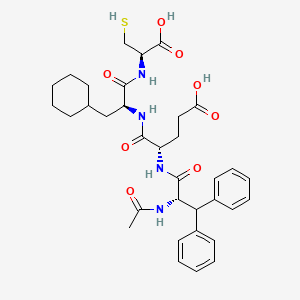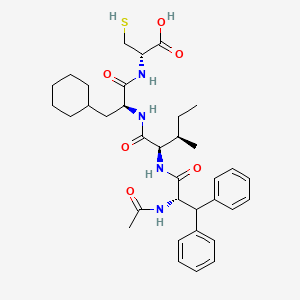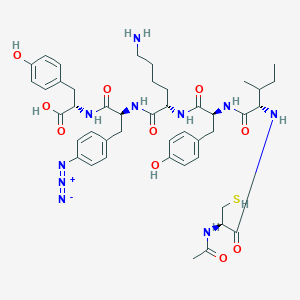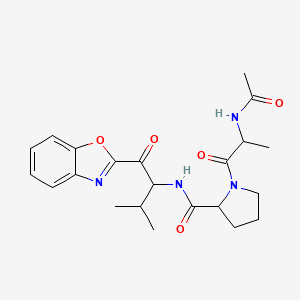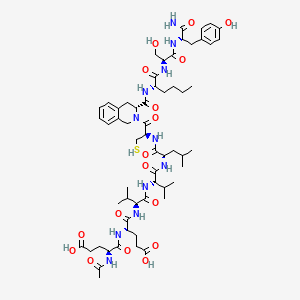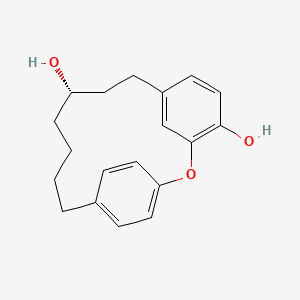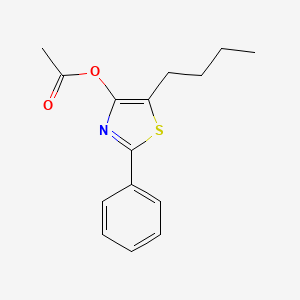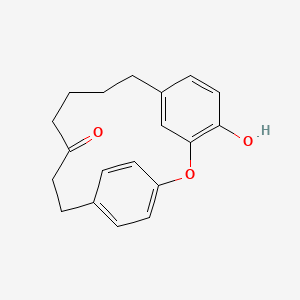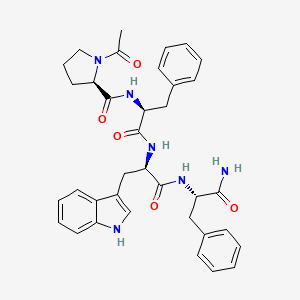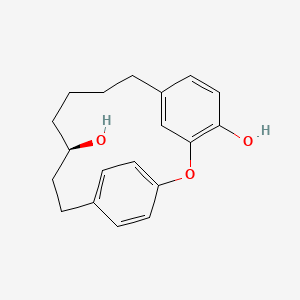
acerogenin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acerogenin A is a natural compound isolated from the stem bark of Acer nikoense Maxim, a plant indigenous to Japan. This compound belongs to the class of cyclic diarylheptanoids and has garnered significant attention due to its neuroprotective and osteogenic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acerogenin A involves the cycloetherification of linear diarylheptanoids. A general strategy for the synthesis includes the cycloetherification of 1-(4-fluoro-3-nitrophenyl)-7-(3-hydroxy-4-methoxyphenyl)heptan-3-one under mild conditions (cesium fluoride, dimethylformamide, room temperature, 5 hours) to form the macrocycle . Subsequent removal of the nitro group and O-demethylation yields this compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale synthesis.
化学反応の分析
Types of Reactions
Acerogenin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The nitro group in the precursor can be reduced to form this compound.
Substitution: Substitution reactions can be performed to modify the functional groups on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as acerogenin B, C, and L .
科学的研究の応用
Acerogenin A has a wide range of scientific research applications:
作用機序
Acerogenin A exerts its effects through several molecular targets and pathways:
類似化合物との比較
Acerogenin A is unique among cyclic diarylheptanoids due to its specific neuroprotective and osteogenic properties. Similar compounds include:
Acerogenin B: Similar structure but different biological activities.
Acerogenin C: Another derivative with moderate activity in inhibiting nitric oxide production.
Acerogenin L: Possesses a carbonyl group at C-9, showing no inhibitory activity in certain assays.
These compounds highlight the structural diversity and varying biological activities within the acerogenin family.
特性
CAS番号 |
60503-28-8 |
|---|---|
分子式 |
C19H22O3 |
分子量 |
298.4 g/mol |
IUPAC名 |
(12R)-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaene-4,12-diol |
InChI |
InChI=1S/C19H22O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h6-8,10-13,16,20-21H,1-5,9H2/t16-/m1/s1 |
InChIキー |
JHRMYLCWJWLUQL-MRXNPFEDSA-N |
異性体SMILES |
C1CCC2=CC(=C(C=C2)O)OC3=CC=C(CC[C@@H](C1)O)C=C3 |
正規SMILES |
C1CCC2=CC(=C(C=C2)O)OC3=CC=C(CCC(C1)O)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


